2-(2-Ethylpiperidin-1-yl)aniline
Description
2-(2-Ethylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a 2-ethylpiperidine moiety attached to the aromatic amine group. This compound combines the reactivity of aniline with the steric and electronic effects imparted by the piperidine ring and ethyl substituent. Piperidine derivatives are prevalent in pharmaceuticals and agrochemicals due to their ability to modulate lipophilicity, bioavailability, and target interactions .
Properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-7-5-6-10-15(11)13-9-4-3-8-12(13)14/h3-4,8-9,11H,2,5-7,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXWURPXLUIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpiperidin-1-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylpiperidine with aniline in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, sulfonyl chlorides, or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives such as this compound hydrides.
Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
1.1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 2-(2-Ethylpiperidin-1-yl)aniline, in cancer therapy. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that piperidine derivatives showed enhanced apoptosis induction in hypopharyngeal tumor cells when compared to traditional chemotherapeutics like bleomycin . This suggests that modifications of piperidine structures can lead to novel anticancer agents with improved efficacy.
1.2. Alzheimer’s Disease Treatment
Piperidine derivatives are also being explored for their role in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds incorporating the piperidine moiety have been shown to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in the pathology of Alzheimer’s . The introduction of this compound into drug design may enhance brain penetration and improve therapeutic outcomes.
Material Science Applications
2.1. Conductive Polymers
The compound is being investigated for its role in the synthesis of conductive polymers, particularly polyaniline derivatives. These polymers are known for their applications in sensors and electronic devices due to their unique electrical properties that change upon protonation and deprotonation . The incorporation of this compound into polymer matrices can potentially enhance their conductivity and stability, making them suitable for advanced electronic applications.
2.2. Sensor Development
Due to its ability to form stable complexes with various analytes, this compound is being studied for use in chemical sensors. The modification of aniline derivatives has shown promise in developing sensors for gases such as ammonia and hydrogen sulfide . The structural features of this compound allow for selective interactions with target molecules, which is crucial for sensor technology.
Chemical Synthesis Applications
3.1. Intermediate in Organic Synthesis
As a versatile intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This property makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Pharmaceuticals | Anticancer agents; Alzheimer’s treatment | Enhanced cytotoxicity; enzyme inhibition |
| Material Science | Conductive polymers; sensor development | Improved conductivity; selective gas sensing |
| Chemical Synthesis | Intermediate for organic synthesis | Versatile reactions leading to complex molecules |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various piperidine derivatives showed that modifications including the ethyl group significantly increased cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .
Case Study 2: Sensor Development
Research on polyaniline derivatives indicated that incorporating this compound improved sensor performance for detecting hazardous gases due to its enhanced binding capabilities with analytes .
Mechanism of Action
The mechanism of action of 2-(2-Ethylpiperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s piperidine ring can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Table 1: Key Structural Features of 2-(2-Ethylpiperidin-1-yl)aniline and Analogs
- Key Observations: The sulfanyl analog (Table 1) introduces a sulfur atom, increasing molar mass and polar surface area (TPSA), which may enhance hydrogen-bonding capacity compared to the ethylpiperidine variant .
Physicochemical and Reactivity Comparisons
Table 2: Physicochemical Properties of Selected Aniline Derivatives
- Reactivity Insights: Aniline readily oxidizes to form polyaniline nanostructures, but substituents like ethylpiperidine or sulfanyl groups may sterically or electronically hinder this process. For example, bulky groups could limit polymerization efficiency, as seen in substituted anilines . The sulfanyl analog’s sulfur atom might participate in redox reactions, leading to distinct byproducts compared to the ethylpiperidine variant .
Biological Activity
2-(2-Ethylpiperidin-1-yl)aniline is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by an ethyl-substituted piperidine ring and an aniline moiety, which may contribute to its diverse pharmacological properties. Research indicates that it may possess antimicrobial and anticancer activities, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring with an ethyl group at the 2-position and an aniline group, which enhances its lipophilicity and ability to interact with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The piperidine ring can mimic natural ligands, allowing the compound to bind selectively to specific sites, potentially modulating cellular signaling pathways.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, in a study assessing its activity against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in several cell lines. In vitro assays revealed that the compound inhibits cell proliferation in human breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
These results indicate that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been investigated to optimize its biological activity. Modifications to the piperidine ring or aniline substituents have been shown to enhance potency against specific targets. For instance, analogs with additional halogen substitutions on the aromatic ring exhibited improved anticancer activity, indicating that electronic effects play a crucial role in its bioactivity .
Study on Anticancer Properties
A notable study investigated the effects of this compound on pancreatic ductal adenocarcinoma (PDAC). The compound was evaluated in primary cell cultures derived from PDAC patients, showing significant antiproliferative activity with an IC50 value of 9.28 µM. This suggests potential for development as a therapeutic agent in treating resistant cancer types .
Exploration of Mechanisms
Further research into the mechanisms underlying its biological effects revealed that this compound may act through modulation of signaling pathways involved in cell survival and apoptosis. Inhibition of key enzymes related to cancer progression was noted, supporting its role as a promising lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
